1-(Dimethoxyphosphoryl)ethenyl furan-2-carboxylate
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Overview
Description
1-(Dimethoxyphosphoryl)ethenyl furan-2-carboxylate is a compound belonging to the class of furan derivatives Furans are heterocyclic organic compounds characterized by a five-membered aromatic ring containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Dimethoxyphosphoryl)ethenyl furan-2-carboxylate typically involves the reaction of furan derivatives with phosphorylating agents. One common method includes the use of dimethyl phosphite as a phosphorylating agent in the presence of a base such as sodium hydride. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(Dimethoxyphosphoryl)ethenyl furan-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphoryl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols.
Major Products Formed:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted furan derivatives.
Scientific Research Applications
1-(Dimethoxyphosphoryl)ethenyl furan-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Dimethoxyphosphoryl)ethenyl furan-2-carboxylate involves its interaction with specific molecular targets. The phosphoryl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making the compound a potential candidate for therapeutic applications .
Comparison with Similar Compounds
Furan-2-carboxylic acid: A simpler derivative with similar reactivity but lacking the phosphoryl group.
Dimethyl furan-2,5-dicarboxylate: Contains additional carboxylate groups, offering different reactivity and applications.
Methyl furan-2-carboxylate: Another derivative with a methyl ester group, used in different synthetic applications.
Uniqueness: 1-(Dimethoxyphosphoryl)ethenyl furan-2-carboxylate is unique due to the presence of the dimethoxyphosphoryl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic and research applications.
Properties
CAS No. |
916906-06-4 |
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Molecular Formula |
C9H11O6P |
Molecular Weight |
246.15 g/mol |
IUPAC Name |
1-dimethoxyphosphorylethenyl furan-2-carboxylate |
InChI |
InChI=1S/C9H11O6P/c1-7(16(11,12-2)13-3)15-9(10)8-5-4-6-14-8/h4-6H,1H2,2-3H3 |
InChI Key |
MWZXIYZLPHZYFZ-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(C(=C)OC(=O)C1=CC=CO1)OC |
Origin of Product |
United States |
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